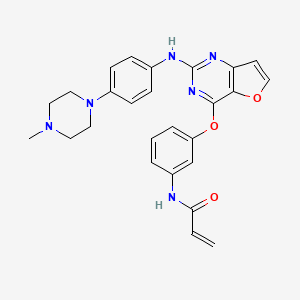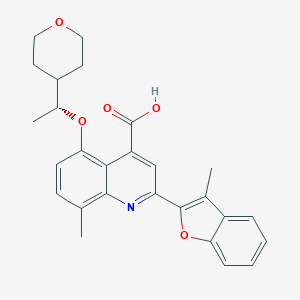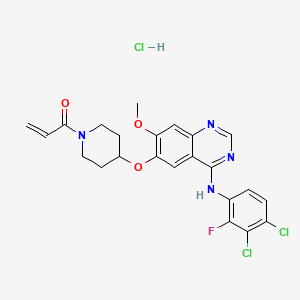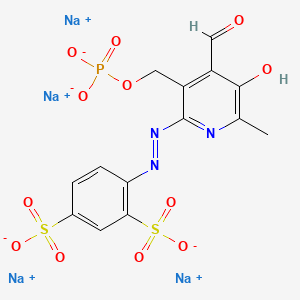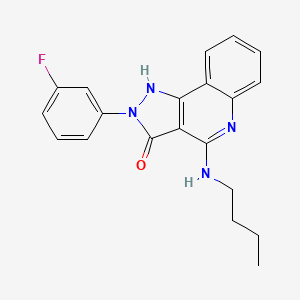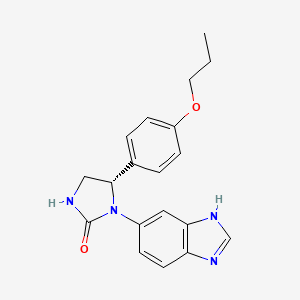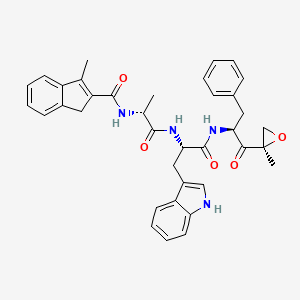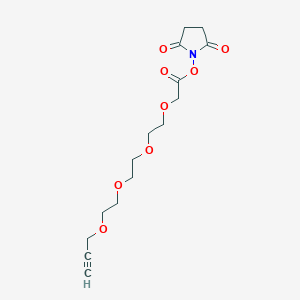
Propargyl-PEG4-CH2CO2-NHS
Overview
Description
Propargyl-PEG4-CH2CO2-NHS is a polyethylene glycol derivative containing a propargyl group and an N-hydroxysuccinimide ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. This reagent is amine-reactive and is commonly used for derivatizing peptides, antibodies, and amine-coated surfaces. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Mechanism of Action
Target of Action
Propargyl-PEG4-CH2CO2-NHS is primarily targeted towards biomolecules with amine groups . These biomolecules include peptides and antibodies, as well as amine-coated surfaces .
Mode of Action
This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, making it useful for derivatizing biomolecules with amine groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole bond, which is often used in the creation of antibody-drug conjugates (ADCs) .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG (polyethylene glycol) spacer . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a stable triazole bond . This bond is formed between the propargyl group of the compound and azide-bearing biomolecules, resulting in the derivatization of the target biomolecules . This is particularly useful in the creation of ADCs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the aqueous media . Additionally, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be influenced by the concentration of copper ions present . .
Biochemical Analysis
Biochemical Properties
The propargyl group of Propargyl-PEG4-CH2CO2-NHS can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction allows the compound to bind to various enzymes, proteins, and other biomolecules, facilitating a variety of biochemical reactions.
Cellular Effects
The effects of This compound on cells and cellular processes are largely dependent on the specific biomolecules it is bound to. By modifying peptides, antibodies, and amine-coated surfaces, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, This compound exerts its effects through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-CH2CO2-NHS is synthesized through a multi-step process involving the conjugation of a propargyl group to a polyethylene glycol chain, followed by the attachment of an N-hydroxysuccinimide ester group. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide, dichloromethane, or dimethylformamide. The reaction conditions often require a controlled temperature environment, usually around -20°C, to ensure the stability of the reactive groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the final product through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-CH2CO2-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The propargyl group reacts with azides in the presence of copper catalysts to form triazole linkages
Common Reagents and Conditions
Copper Catalysts: Used in azide-alkyne Click Chemistry reactions.
Primary Amines: React with the N-hydroxysuccinimide ester group to form amide bonds.
Organic Solvents: Dimethyl sulfoxide, dichloromethane, and dimethylformamide are commonly used
Major Products
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester group with primary amines
Scientific Research Applications
Propargyl-PEG4-CH2CO2-NHS has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Utilized for labeling and modifying biomolecules such as peptides and antibodies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface coatings .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-NHS Ester: Contains a similar polyethylene glycol spacer and propargyl group but lacks the carboxylate group.
Azido-PEG4-CH2CO2-NHS: Contains an azido group instead of a propargyl group, allowing for different Click Chemistry reactions.
Uniqueness
Propargyl-PEG4-CH2CO2-NHS is unique due to its combination of a propargyl group and an N-hydroxysuccinimide ester group, which allows for versatile conjugation reactions. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-2-5-20-6-7-21-8-9-22-10-11-23-12-15(19)24-16-13(17)3-4-14(16)18/h1H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPTYINFCZLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


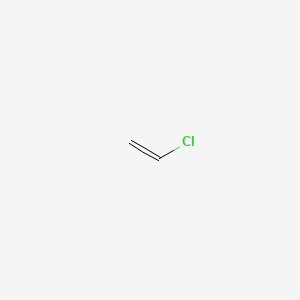

![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
